Arbidol-d6
Description
Properties
Molecular Formula |
C₂₂H₂₀D₆BrClN₂O₃S |
|---|---|
Molecular Weight |
519.91 |
Synonyms |
6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic Acid Ethyl Ester Hydrochloride-d6; Arbidol Hydrochloride-d6; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling of Arbidol D6
General Synthetic Routes for Umifenovir Derivatives
The synthesis of Umifenovir and its derivatives typically involves the construction of the indole (B1671886) core structure followed by the introduction of various substituents at specific positions. Multiple synthetic routes have been reported, often employing different starting materials and reaction sequences. newdrugapprovals.orgnewdrugapprovals.orggoogle.comresearchgate.net
Key Intermediate Synthesis and Reaction Pathways
Key intermediates in the synthesis of Umifenovir derivatives often include appropriately substituted anilines or indoles that undergo subsequent transformations to build the final molecular structure. For instance, a route might start with a substituted phenol (B47542) or aniline (B41778) derivative that is then cyclized to form the indole ring. newdrugapprovals.orggoogle.comgoogle.com
One reported pathway involves starting from 3-iodo-4-nitrophenol, which undergoes reactions such as hydroxylation, substitution with ethyl acetoacetate (B1235776), reduction-condensation to form the indole ring, N-methylation, bromination, reaction with thiophenol, and finally a Mannich reaction to introduce the dimethylaminomethyl group. google.com Another route begins with the reaction between ethyl acetoacetate and methylamine (B109427), followed by Nenitzescu condensation with 1,4-benzoquinone (B44022) to produce an indole derivative. newdrugapprovals.org This intermediate is then acetylated, brominated, reacted with thiophenol, and subjected to a Mannich reaction. newdrugapprovals.org
The synthesis of key intermediates and the subsequent reaction pathways are crucial for establishing the core structure and introducing the necessary functional groups at the correct positions on the indole ring. newdrugapprovals.orggoogle.comias.ac.innih.gov
Bromination and Indole Ring Formation Strategies
As mentioned earlier, the Nenitzescu indole synthesis is a prominent strategy for forming the indole ring in Umifenovir synthesis. newdrugapprovals.orgnewdrugapprovals.orggoogle.comgoogle.com This reaction builds the indole core from simpler precursors. Alternative indole ring formation strategies may involve different cyclization reactions, such as those mediated by transition metals or through intramolecular reactions of appropriately functionalized precursors. organic-chemistry.org The efficiency and regioselectivity of the indole ring formation and subsequent bromination steps are critical for the successful synthesis of Umifenovir.
Deuteration Strategies for Pharmaceutical Compounds
Deuterium (B1214612) labeling of pharmaceutical compounds like Umifenovir to create Arbidol-d6 is performed for various research purposes, particularly in quantitative analysis using mass spectrometry and in studying metabolic pathways. synmr.insigmaaldrich.comrsc.org Deuteration involves replacing hydrogen atoms with deuterium isotopes at specific positions. synmr.innih.govsnnu.edu.cn
Regioselective Deuterium Incorporation Methods
Achieving regioselective deuterium incorporation, meaning the introduction of deuterium at specific, desired positions while leaving others unlabeled, is a key challenge in the synthesis of deuterated pharmaceuticals. nih.govsnnu.edu.cnchemrxiv.organr.fr Various methods have been developed for this purpose, including hydrogen isotope exchange (HIE) reactions catalyzed by metals or mediated by acids or bases. nih.govsnnu.edu.cnacs.orgacs.org
Transition metal catalysts, such as those based on iridium, palladium, rhodium, and ruthenium, have been employed for regioselective C-H deuteration. snnu.edu.cn Directing groups can be used to guide the metal catalyst to specific C-H bonds, enabling site-specific deuteration. snnu.edu.cn Acid- or base-mediated HIE can also lead to regioselective labeling, often controlled by the intrinsic acidity of the hydrogen atoms or the reaction conditions. nih.govacs.org For instance, acid-mediated deuteration of indoles has been shown to favor labeling at the C3 position. acs.org Photocatalytic methods are also being explored for regioselective deuteration at specific C-H bonds, such as alpha to a sulfur atom. chemrxiv.org
The specific positions of deuteration in this compound are crucial for its intended applications, typically chosen to be metabolically stable positions to minimize back-exchange with hydrogen in biological systems. sigmaaldrich.com While the exact positions of the six deuterium atoms in this compound are not explicitly detailed in all general literature, the "d6" designation indicates the incorporation of six deuterium atoms. Some commercially available this compound products specify the labeling positions, for example, on the dimethylamino methyl group. lgcstandards.com
Precursor Selection for Deuterated Synthesis
The synthesis of deuterated compounds can involve using commercially available deuterated precursors or incorporating deuterium through H/D exchange reactions during the synthesis. tandfonline.comnih.gov Selecting appropriate deuterated starting materials or reagents is essential for achieving the desired isotopic enrichment and regioselectivity. tandfonline.comnih.gov
Simple deuterated precursors such as D₂O, CD₃I, CD₃OD, and CD₃NH₂ are commonly used. tandfonline.comnih.gov For this compound, if the deuterium atoms are located on the methyl groups of the dimethylamino moiety, deuterated methylamine (CD₃NH₂) or deuterated methyl iodide (CD₃I) could potentially be used in the Mannich reaction step of the synthesis. google.comtandfonline.com If the deuterium is incorporated through H/D exchange, the choice of deuterated solvent (e.g., D₂O, deuterated organic solvents) and catalyst is critical. synmr.insnnu.edu.cnchemrxiv.org The cost and availability of deuterated precursors are also important considerations in the synthesis of labeled pharmaceuticals. synmr.intandfonline.com
Characterization of this compound Isotopic Purity
Characterizing the isotopic purity of this compound is essential to confirm the extent and location of deuterium incorporation and to ensure the quality of the labeled compound for its intended applications. synmr.inrsc.orgnih.gov Isotopic purity refers to the percentage of molecules in a sample that contain the specified number and location of deuterium atoms. synmr.innih.gov
High-resolution mass spectrometry (HRMS), particularly electrospray ionization (ESI-HRMS), is a powerful technique for determining the isotopic purity of deuterated compounds. rsc.orgnih.govresearchgate.net ESI-HRMS can distinguish between isotopologs (molecules with the same chemical formula but different isotopic compositions) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the relative abundance of ions corresponding to different levels of deuterium incorporation (D₀, D₁, D₂, ..., D₆), the isotopic purity can be calculated. nih.govresearchgate.net Liquid chromatography coupled with HRMS (LC-HRMS) can provide additional separation of components before MS analysis, which is useful for complex mixtures or for analyzing deuterium incorporation in specific impurities. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, is another crucial technique for characterizing deuterated compounds. rsc.orgresearchgate.net ¹H NMR can be used to determine the positions where hydrogen atoms have been replaced by deuterium, as the signals for the deuterated positions will be absent or significantly reduced. rsc.org ²H NMR directly detects deuterium nuclei, providing information on the positions and relative amounts of deuterium incorporation. rsc.orgresearchgate.net NMR can also confirm the structural integrity of the labeled compound. rsc.org
Combining HRMS and NMR data provides a comprehensive approach to evaluating both the isotopic enrichment and the structural confirmation of this compound. rsc.org
Isotopic Enrichment Analysis Methodologies
The accurate determination of isotopic enrichment is a critical step in the characterization of isotopically labeled compounds such as this compound. This analysis confirms the extent of deuterium incorporation and verifies the isotopic purity of the synthesized material, which is essential for its intended applications, particularly as an internal standard in quantitative analysis.
Mass spectrometry (MS) is a primary analytical technique employed for assessing the isotopic purity of this compound. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly utilized. caymanchem.comcaymanchem.com Advances in high-resolution mass spectrometry (HRMS), including Time Of Flight (TOF) MS, have significantly improved the ability to resolve and accurately quantify different isotopologs (molecules with varying numbers of isotopes) within a sample. almacgroup.comnih.govalmacgroup.com This enhanced resolution minimizes isotopic overlap between closely related masses, leading to more accurate results. almacgroup.comalmacgroup.com
The analysis typically involves dissolving the sample in a suitable solvent and analyzing it using an optimized chromatographic method coupled with MS detection. almacgroup.comalmacgroup.com For determining isotopic purity, the method often focuses on identifying and quantifying the ions corresponding to the different deuterated forms (D0, D1, D2, etc.) of this compound. nih.gov Extracted Ion Chromatograms (EICs) for each resolved isotope are extracted and integrated to quantify the relative abundance of each isotopolog. almacgroup.comalmacgroup.com Two methods for calculating isotopic purity based on the relative abundance of H/D isotopolog ions (D0-Dn) in ESI-HRMS and UPLC-HRMS have shown consistent isotopic purity values that align with certified values. nih.gov
Certificates of Analysis for this compound Hydrochloride specify isotopic purity as a key analytical parameter. For instance, one analysis reported an isotopic purity of >99.9%, with the d0 form (undeuterated) being 0.00%. lgcstandards.com Another certificate indicated a deuterium incorporation of ≥99% for deuterated forms (d1-d6) and ≤1% for the d0 form, with quantification performed by GC- or LC-MS. caymanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy can serve as a complementary technique for the characterization of this compound, providing structural confirmation and information about the positions of deuterium incorporation. While some studies focus on the conformational analysis of non-deuterated Arbidol (B144133) using deuterated solvents like CDCl3 and DMSO-d6 and 2D NOESY NMR nih.govresearchgate.netmdpi.comresearchgate.netglobalnmr.orgnih.govresearchgate.net, NMR can also be applied directly to the isotopically labeled compound to verify the sites of deuterium substitution and assess the degree of labeling at specific positions.
The combination of chromatographic separation techniques with high-resolution mass spectrometry is particularly valuable as it allows for the separation of the target compound from impurities and provides detailed information about the isotopic composition within the same analysis. almacgroup.comalmacgroup.com This integrated approach ensures both the chemical and isotopic purity of this compound.
Data from a Certificate of Analysis for this compound Hydrochloride:
| Analytical Test | Specification | Result | Method |
| Isotopic Purity | >95% | >99.9% (d0 = 0.00%) | MS |
Data on Deuterium Incorporation:
| Deuterium Incorporation | Specification |
| Deuterated forms (d1-d6) | ≥99% |
| d0 form | ≤1% |
Advanced Analytical Methodologies Utilizing Arbidol D6
Role of Arbidol-d6 as an Internal Standard in Mass Spectrometry
This compound (Umifenovir-d6) is widely utilized as an internal standard for the quantification of Arbidol (B144133) in various analytical applications, particularly those employing gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) caymanchem.comwur.nlteagasc.ie. As a stable isotope-labeled internal standard (SIL-IS), this compound is chemically and physically similar to the analyte (Arbidol) but is distinguishable by mass due to the incorporated deuterium (B1214612) atoms. This similarity ensures that the internal standard behaves analogously to the analyte during sample preparation, extraction, and ionization processes, thereby improving the accuracy and precision of quantitative measurements.
Quantitative Analysis in Complex Biological Matrices
The application of this compound as an internal standard is particularly critical in the quantitative analysis of Arbidol in complex biological matrices such as human plasma and animal tissues wur.nlteagasc.ienih.govarbidol.orgnih.govwur.nl. Biological samples often contain numerous endogenous compounds that can interfere with the ionization and detection of the analyte. By adding a known amount of this compound to the sample at an early stage of the analytical procedure, any variations in sample processing, matrix effects, or instrument performance that affect the analyte will similarly affect the internal standard. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively compensating for these variations and improving the reliability of the results in complex sample environments wur.nl.
Studies have described LC-MS/MS methods for the determination of Arbidol in human plasma, employing internal standards (though not always this compound in all cited examples, the principle of using an internal standard in such matrices is well-established) nih.govarbidol.orgnih.gov. More recent work explicitly mentions this compound hydrochloride as an isotopically labelled internal standard for the simultaneous determination of antiviral drugs, including Arbidol, in chicken muscle and liver, highlighting its use in food-producing animals wur.nlteagasc.iewur.nl.
Compensation for Matrix Effects in Electrospray Ionization
Matrix effects, particularly prevalent in electrospray ionization mass spectrometry (ESI-MS), can significantly impact the accuracy of quantitative analysis. These effects occur when co-eluting compounds from the sample matrix suppress or enhance the ionization efficiency of the analyte, leading to inaccurate measurements nih.govut.ee. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these matrix effects wur.nlwur.nl. Since this compound is chemically identical to Arbidol except for the isotopic substitution, it experiences similar ionization efficiency changes in the presence of matrix components. By monitoring the signal ratio of Arbidol to this compound, the impact of matrix-induced ionization suppression or enhancement can be effectively normalized, leading to more accurate and reproducible quantitative results wur.nl.
Method Development and Validation Protocols for LC-MS/MS
This compound is an integral component in the development and validation of robust LC-MS/MS methods for Arbidol quantification. Method validation protocols, often following regulatory guidelines (e.g., FDA, EU regulations), require demonstrating parameters such as linearity, accuracy, precision, sensitivity, and selectivity wur.nlnih.govwur.nl. The inclusion of this compound as an internal standard throughout the validation process helps to ensure the method's reliability and ruggedness.
During method development, this compound is used to optimize sample preparation procedures, chromatographic separation, and mass spectrometric detection parameters. In validation, the consistent signal ratio of Arbidol to this compound across a range of concentrations and in different matrix samples is used to assess the method's performance. Linearity is typically evaluated by plotting the peak area ratio of Arbidol to this compound against the analyte concentration. Precision and accuracy are determined by analyzing replicate quality control samples spiked with known concentrations of Arbidol and a fixed concentration of this compound wur.nlnih.govwur.nl.
Table 1 provides an example of typical validation parameters evaluated in LC-MS/MS methods utilizing an internal standard, relevant to methods employing this compound.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The relationship between analyte concentration and signal response ratio (analyte/IS). | Correlation coefficient (R²) > 0.99 |
| Accuracy | The closeness of measured values to the true concentrations. | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (Intra-day and Inter-day) | The agreement between replicate measurements. | Relative Standard Deviation (RSD) < 15% (< 20% at LLOQ) |
| Sensitivity | The lowest concentration that can be reliably detected and quantified (LLOQ). | Signal-to-noise ratio > 10 |
| Selectivity/Specificity | The ability to measure the analyte accurately in the presence of matrix components or other co-eluting substances. | No significant interference from endogenous compounds or other analytes |
| Recovery | The efficiency of the sample preparation method in extracting the analyte and internal standard from the matrix. | Consistent and reproducible recovery |
| Matrix Effect | The influence of the sample matrix on the ionization efficiency of the analyte. | Minimized or compensated by the internal standard |
Application in High-Performance Liquid Chromatography (HPLC)
While the most prominent analytical application of this compound highlighted in the search results is as an internal standard in LC-MS-based methods caymanchem.comwur.nlteagasc.ie, its relevance in High-Performance Liquid Chromatography (HPLC) primarily stems from its use in hyphenated techniques like LC-MS. HPLC serves as the separation technique in LC-MS/MS methods, where Arbidol and this compound are separated chromatographically before entering the mass spectrometer wur.nlteagasc.ienih.govwur.nl. The chromatographic conditions, including the choice of column and mobile phase, are optimized to achieve adequate separation of Arbidol from matrix components and potential interferences, while ensuring that Arbidol and this compound elute at very similar retention times. This co-elution is crucial for the internal standard to effectively compensate for matrix effects and variations in ionization efficiency in the subsequent MS detection.
Some studies describe HPLC methods for Arbidol analysis without explicitly mentioning this compound, often using UV detection nih.govresearchgate.net. However, for quantitative analysis requiring high accuracy and robustness, especially in complex matrices, the coupling of HPLC with MS and the use of an isotopically labeled internal standard like this compound are preferred.
NMR Spectroscopy in Deuterated Solvents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural characterization and conformational analysis of organic molecules like Arbidol. The use of deuterated solvents is fundamental in NMR to avoid overwhelming the proton signals from the analyte with signals from the solvent. Studies on Arbidol have utilized deuterated solvents such as DMSO-d6 and CDCl3 for NMR analysis nih.govresearchgate.netnih.govglobalnmr.org.
Deuterated solvents are preferred because deuterium nuclei are NMR-inactive at the frequencies typically used for 1H NMR, thus providing a "transparent" background that allows for clear observation of the proton signals from the compound of interest.
1H NMR for Structural Confirmation
Proton NMR (1H NMR) is a standard technique used to confirm the chemical structure of compounds by providing information about the number, types, and connectivity of hydrogen atoms within the molecule. 1H NMR spectra of Arbidol in deuterated solvents like DMSO-d6 have been used to confirm its structure nih.govresearchgate.netnih.gov. The characteristic chemical shifts, splitting patterns, and integration of the signals in the 1H NMR spectrum provide a unique fingerprint that can be matched to the expected structure of Arbidol. While this compound is a deuterated analog, NMR can also be used to confirm the successful incorporation of deuterium by observing the absence or reduction of signals corresponding to the deuterated positions in the 1H NMR spectrum, or by using 2H NMR. The structure of this compound hydrochloride has been confirmed by NMR lgcstandards.com.
Furthermore, NMR techniques, including 2D NMR methods like NOESY in deuterated solvents, have been applied to study the conformational preferences of Arbidol in solution researchgate.netnih.gov. This demonstrates the utility of NMR in deuterated solvents for gaining deeper insights into the molecule's behavior beyond simple structural confirmation.
2D NOESY for Conformational Analysis
This compound represents a stable isotope-labelled variant of the antiviral compound Arbidol (umifenovir). Deuterium labelling, as seen in this compound Hydrochloride with molecular formula C22H20D6BrClN2O3S lgcstandards.com, is a valuable technique in nuclear magnetic resonance (NMR) spectroscopy. Deuterated compounds are often employed as internal standards in quantitative NMR or to simplify complex proton NMR spectra by replacing hydrogen atoms with deuterium, which is NMR-silent in 1H NMR experiments. This can aid in the assignment of remaining proton signals and the interpretation of through-space correlations observed in techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
2D NOESY experiments provide crucial information about through-space correlations between protons that are in close proximity, typically within 5 Å. The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a powerful tool for determining molecular conformation in solution.
Research on Arbidol's conformational preferences in deuterated solvents using 2D NOESY has revealed the existence of different conformers in solution researchgate.netnih.govnih.gov. The molecule's conformation can be described by specific torsion angles researchgate.net. By analyzing the cross-relaxation rates obtained from NOESY spectra, researchers have determined the populations of these conformers in different solvent environments researchgate.netnih.govnih.gov. For instance, studies have shown varying conformer populations of Arbidol in CDCl3 and DMSO-d6 at 25 °C researchgate.netnih.govnih.gov.
Combined use of NMR methods, including 2D NOESY, and X-ray diffraction data has allowed for the determination of conformer populations of Arbidol researchgate.netnih.govnih.gov. In CDCl3, the conformer populations were found to be approximately 8% and 92%, while in DMSO-d6, they were determined to be around 37% and 63% researchgate.netnih.govnih.gov. These findings suggest that the solvent polarity influences the conformational equilibrium of Arbidol researchgate.netnih.gov. The preferred conformation in solution, as determined by NOESY, has been shown to align with the conformation observed in stable crystal solvates of Arbidol researchgate.netnih.govnih.gov.
Experimental interatomic distances derived from the analysis of NOESY spectra can be compared with distances obtained from X-ray studies to validate conformational models nih.govresearchgate.net. For example, the distance between atoms H22 and H25/H29, which characterizes changes in Arbidol conformers, was determined to be 3.33 ± 0.05 Å in chloroform (B151607) based on NOESY data researchgate.net. This value was found to be similar to the distance of 3.54 ± 0.12 Å determined for umifenovir solvates by XRD, with the difference being within experimental accuracy researchgate.net.
While the specific impact of deuterium labelling in this compound on its own conformational analysis via 2D NOESY is not detailed in the provided sources, the studies on Arbidol in deuterated solvents highlight the effectiveness of this technique in understanding the conformational landscape of this class of compounds. This compound, as a labelled standard, would be invaluable in related NMR studies, potentially for signal assignment or as a reference in complex mixtures involving Arbidol.
Structural and Conformational Dynamics of Arbidol in Deuterated Environments
Conformational Preferences and Solvate Forms
The Arbidol (B144133) molecule can exist in various solvate forms, which are dependent on its molecular conformation. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com This phenomenon is related to conformation-dependent pseudo-polymorphism, a type of polymorphism observed in compounds that form crystal solvates. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov The spatial structure of Arbidol is important in the context of developing new drug compounds. mdpi.com Arbidol in the solid phase can exist as numerous crystal solvates, which manifest in different crystal forms influenced by the medium and synthesis conditions, while typically maintaining a single polymorphic form. mdpi.com
The conformational preferences of Arbidol in solution can be analyzed using methods like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com Based on the dihedral angle τ₁ (C₂₂–S₁–C₂₄–C₂₉), Arbidol conformers can be broadly categorized into two groups: S conformers with τ₁ around -100° ± 20° and P conformers with τ₁ around 170°. nih.govsemanticscholar.org
Analysis of Molecular Conformation in Deuterated Chloroform (B151607) (CDCl₃)
Studies utilizing 2D NOESY have investigated the conformational analysis of Arbidol in deuterated chloroform (CDCl₃) at 25 °C. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com The conformer populations in CDCl₃ were determined through the combined use of NMR methods and X-ray data. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com In CDCl₃, the S conformers were found to dominate over the P conformers. nih.govsemanticscholar.org The approximate ratio of P to S conformers in CDCl₃ was determined to be 8% P and 92% S. nih.govsemanticscholar.org The preferred conformation observed in CDCl₃ solution is similar to the conformation found in stable crystal solvates of Arbidol. nih.govnih.govresearchgate.netsemanticscholar.org
Conformational Analysis in Deuterated Dimethyl Sulfoxide (B87167) (DMSO-d₆)
Conformational analysis of Arbidol has also been conducted in deuterated dimethyl sulfoxide (DMSO-d₆) at 25 °C using 2D NOESY. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com Similar to the studies in CDCl₃, the conformer populations in DMSO-d₆ were determined by integrating NMR and X-ray data. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com The conformer distribution in DMSO-d₆ showed a different ratio compared to CDCl₃. The approximate ratio of P to S conformers in DMSO-d₆ was found to be 37% P and 63% S. nih.govsemanticscholar.org
Influence of Solvent Polarity on Conformer Ratios
The polarity of the solvent significantly influences the ratio of Arbidol conformers in solution. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.commdpi.com Comparing the conformer populations in deuterated chloroform (a less polar solvent) and deuterated dimethyl sulfoxide ( a more polar solvent) reveals this effect. In CDCl₃, the S conformer is highly predominant (92%), while in DMSO-d₆, the proportion of the P conformer increases significantly (37%), and the S conformer percentage decreases (63%). nih.govsemanticscholar.org This shift in conformer ratios demonstrates the impact of solvent polarity on the conformational equilibrium of Arbidol. The formation of solvates of Arbidol is considered unlikely in DMSO-d₆, whereas chloroform is a more favorable medium for the screening of solvate forms. nih.govsemanticscholar.org
Here is a table summarizing the approximate conformer populations in CDCl₃ and DMSO-d₆:
| Solvent | P Conformer (%) | S Conformer (%) |
| CDCl₃ | 8 | 92 |
| DMSO-d₆ | 37 | 63 |
Hydrogen Bonding Interactions and Pseudo-Polymorphism
Hydrogen bonding interactions play a role in stabilizing the conformers of Arbidol. mdpi.comresearchgate.netnih.govajol.infodntb.gov.ua The formation of an intramolecular proton transfer from the hydroxy group to the dimethylamino fragment can lead to the formation of a zwitterion form with an intramolecular hydrogen bond. mdpi.com In crystal structures, Arbidol can adopt "open" and "closed" conformations, both corresponding to local conformational energy minima of the isolated molecule. researchgate.net
Pseudo-polymorphism, specifically the formation of crystal solvates with different arrangements of molecules, is linked to the conformational state of the Arbidol molecule. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.comnih.gov The method based on nuclear Overhauser effect spectroscopy has been shown to be effective in analyzing complex heterocyclic compounds like Arbidol that exhibit conformation-dependent pseudo-polymorphism. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.com
Integration of NMR and X-ray Diffraction Data for Spatial Structure Elucidation
The combined use of NMR spectroscopy and X-ray diffraction data is a powerful approach for elucidating the spatial structure and determining conformer populations of molecules like Arbidol in solution and solid states. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.comresearchgate.netdntb.gov.uamdpi.comdntb.gov.ua X-ray structural analysis provides crucial information about the structure of Arbidol conformers in the solid phase, including interatomic distances and dihedral angles that characterize different conformers. nih.govsemanticscholar.orgmdpi.comresearchgate.net This information is then used to interpret experimental data obtained from NMR experiments, such as NOESY spectra, which provide information on interatomic distances in the dissolved state through cross-relaxation rates. nih.govsemanticscholar.orgmdpi.com By comparing the geometric characteristics obtained from NOESY experiments with the configurations determined by X-ray diffractometry, researchers can predict the most probable conformers in solution and determine their populations. nih.govsemanticscholar.org This integrated approach was utilized to determine the conformer populations of Arbidol in CDCl₃ and DMSO-d₆. nih.govresearchgate.netnih.govresearchgate.netsemanticscholar.orgresearchgate.netmdpi.com
Molecular and Cellular Pharmacology of Arbidol in Vitro Studies Relevant to Deuterated Probes
Immunomodulatory Effects (In Vitro)
Induction of Interferon Production
In vitro studies have indicated that Arbidol (B144133) can induce the production of interferons (IFNs). nih.govpatsnap.comlookchem.commdpi.comjimc.irnih.gov Interferons are crucial signaling proteins that play a vital role in the innate antiviral defense mechanism by inhibiting viral replication and activating immune cells. patsnap.com The induction of IFNs by Arbidol in cell cultures suggests a mechanism by which it might bolster the host's ability to combat viral infections. nih.govlookchem.com This effect has been noted in the context of various viral infections, highlighting a potential broad-spectrum immunomodulatory activity. nih.gov
Stimulation of Macrophage Phagocytic Function
Research has also shown that Arbidol can stimulate the phagocytic function of macrophages in vitro. nih.govpatsnap.comlookchem.comjimc.irresearchgate.netresearchgate.net Macrophages are key immune cells involved in the engulfment and clearance of pathogens, as well as cellular debris. nih.govpatsnap.com Enhanced macrophage phagocytic activity can contribute to a more effective immune response against viruses. nih.govresearchgate.netresearchgate.net Studies have reported that Arbidol can activate macrophage phagocytosis, thereby potentially enhancing the organism's resistance to viruses. nih.govresearchgate.netresearchgate.net This observed effect in vitro points to another pathway through which Arbidol may exert its beneficial effects during infection. lookchem.comjimc.ir
In Vitro Immunomodulatory Effects of Arbidol
| Immunomodulatory Effect | In Vitro Observation | Relevance to Deuterated Probes (Arbidol-d6) |
| Induction of Interferon Production | Demonstrated in various cell culture models. nih.govpatsnap.comlookchem.commdpi.comjimc.irnih.gov | Provides a baseline for understanding the immune response modulation that might be studied using this compound in pharmacokinetic or mechanistic investigations. |
| Stimulation of Macrophage Phagocytosis | Observed to enhance the engulfment of pathogens by macrophages. nih.govpatsnap.comlookchem.comjimc.irresearchgate.netresearchgate.net | Offers context for using this compound in studies tracking the compound's presence in immune cells or its metabolic influence on their function. |
Metabolic Pathway Elucidation Via Deuterated Probes
In Vitro Metabolic Studies Using Liver Microsomes (RLM, HLM)
In vitro studies utilizing liver microsomes from different species, such as rat liver microsomes (RLM) and human liver microsomes (HLM), are crucial for understanding the initial metabolic transformations of a drug. These preparations contain key drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of Phase I metabolism. Deuterated probes like Arbidol-d6 can be employed in these systems to investigate enzyme kinetics, identify metabolic intermediates, and assess species differences in metabolism.
Identification of Metabolic Intermediates (e.g., Arbidol (B144133) Sulfoxide)
In vitro incubation of this compound with liver microsomes allows for the identification of labeled metabolic intermediates. By analyzing the incubation mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can detect metabolites containing the deuterium (B1214612) label. This helps in mapping the metabolic pathways and identifying the structures of the transformed products. A major metabolic pathway for Arbidol in humans is sulfoxidation, leading to the formation of Arbidol sulfoxide (B87167) (M6-1). nih.govfrontiersin.orgnih.govnih.govfrontiersin.org Studies have utilized UPLC-MS/MS methods to detect Arbidol and its metabolite Arbidol sulfoxide (M6-1) in vitro and in vivo. nih.govfrontiersin.orgnih.govfrontiersin.org The use of this compound would enable the clear identification and quantification of deuterated Arbidol sulfoxide and other deuterated metabolites, providing insights into the specific metabolic steps involving the deuterated positions.
Investigating Drug-Drug Interactions at the Enzymatic Level (In Vitro)
Deuterated probes can also be valuable in assessing potential drug-drug interactions (DDIs) at the enzymatic level. By studying the effect of co-administered drugs on the metabolism of a deuterated compound in liver microsomes, researchers can determine if the co-administered drug inhibits or induces the enzymes responsible for the probe's metabolism.
Characterization of Inhibition Mechanisms (e.g., Non-competitive, Mixed Inhibition)
Determining the mechanism of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, mixed) provides crucial information about how an inhibitor interacts with the enzyme. This is typically determined through kinetic analysis, often using Lineweaver-Burk plots or other graphical methods. nih.gov
Studies investigating the inhibition of unlabeled Arbidol metabolism by napabucasin (B1676941) in RLM and HLM have characterized the inhibition mechanisms. In RLM, the inhibition was found to be non-competitive, while in HLM, it was characterized as mixed inhibition. nih.govfrontiersin.orgnih.govfrontiersin.org The use of this compound in such studies would allow for the investigation of how deuteration might influence the interaction between Arbidol and inhibiting substances, potentially revealing subtle differences in inhibition mechanisms.
Applications of Deuterated Arbidol in Quantitative Metabolism Research
Deuterated Arbidol, such as this compound, is particularly valuable in quantitative metabolism research as an internal standard for bioanalytical methods. teagasc.ie Stable isotope-labeled internal standards are widely used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification of drugs and their metabolites in biological matrices. researchgate.netmdpi.com By adding a known amount of the deuterated analog to a biological sample before extraction and analysis, variations in sample preparation, matrix effects, and instrument response can be accounted for, leading to more reliable quantitative results. researchgate.net
Specifically, this compound can be used as an internal standard to quantify unlabeled Arbidol and its metabolites, such as Arbidol sulfoxide, in various biological samples like plasma, urine, or tissue homogenates. nih.govfrontiersin.orgnih.govfrontiersin.orgteagasc.ie This application is critical for pharmacokinetic studies, mass balance studies, and DDI assessments, where accurate quantification of the parent drug and its metabolites is essential for understanding their disposition in the body. The use of this compound as an internal standard has been reported in methods for the quantitative analysis of arbidol and its main metabolite, M6-1. nih.govfrontiersin.org
Theoretical and Computational Chemistry Approaches
Molecular Docking Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein or other biomolecule. This method is crucial for identifying potential binding sites and estimating the binding affinity between the molecule and its target.
Ligand-Protein Binding Site Prediction
Molecular docking studies have been widely used to predict where Umifenovir (Arbidol) binds to various viral and host proteins. For instance, studies investigating its activity against SARS-CoV-2 have focused on its interaction with the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2). Docking simulations have suggested that Umifenovir can bind to the receptor-binding domain (RBD) of the SARS-CoV-2 S protein, as well as at the interface between the RBD and ACE2 nih.govchemrxiv.orgnih.gov. Some studies have identified alternative binding sites on the S protein, including regions in the S2 subunit which is involved in membrane fusion nih.govresearchgate.netnih.govresearchgate.netui.ac.idnih.gov.
Beyond the Spike protein, molecular docking has also explored Umifenovir's interactions with other viral proteins crucial for replication, such as the SARS-CoV-2 main protease (3CLpro or Mpro) and RNA-dependent RNA polymerase (RdRp) biointerfaceresearch.comnih.govscienceopen.com. These studies aim to identify if Umifenovir can inhibit these essential enzymes by binding to their active sites or other crucial regions.
In the context of influenza virus, for which Umifenovir was originally developed, docking studies have focused on its binding to viral hemagglutinin (HA), a glycoprotein (B1211001) involved in viral entry. These studies have identified a hydrophobic cavity in the HA trimer stem as a binding site for Umifenovir, suggesting a mechanism of fusion inhibition by stabilizing the prefusion conformation of HA explorationpub.comnih.govarbidol.us.
Binding Affinity Estimation
Molecular docking simulations often provide estimated binding affinities, typically represented as docking scores or binding energies (e.g., in kcal/mol). These values serve as theoretical predictions of how strongly a ligand might bind to a protein target. Lower (more negative) binding energy values generally suggest a higher predicted binding affinity.
Studies on SARS-CoV-2 have reported varying binding energy values for Umifenovir depending on the target protein and the specific docking algorithm used. For instance, docking to the SARS-CoV-2 spike (S2) glycoprotein has shown binding energies around -4.91 kcal/mol for Arbidol (B144133) ui.ac.id. Docking to other targets like 3CLpro and RdRp has also yielded binding energy estimates, which are used to compare the potential inhibitory activity of Umifenovir with other known antiviral compounds biointerfaceresearch.comnih.gov.
It is important to note that docking scores are theoretical estimates and require experimental validation to confirm actual binding affinities. However, they are valuable for initial screening and prioritizing potential drug candidates for further investigation.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, allowing for the analysis of conformational changes, stability, and the dynamics of the complex. Unlike static docking, MD simulations account for the flexibility of both the ligand and the protein in a simulated physiological environment.
Conformational Changes and Stability Analysis
MD simulations have been employed to study the stability of protein-Umifenovir complexes and the conformational changes that occur upon binding. For SARS-CoV-2, MD simulations of Umifenovir bound to the RBD/ACE2 interface have suggested that its binding can influence the structural flexibility of the proteins involved nih.govchemrxiv.orgnih.gov. Some studies propose that Umifenovir binding induces structural rigidity in the viral glycoprotein, which could restrict the conformational rearrangements necessary for membrane fusion and viral entry chemrxiv.orgnih.gov.
MD simulations can also assess the stability of the protein-ligand complex by monitoring parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. Stable complexes typically show lower fluctuations in RMSD after reaching equilibrium researchgate.net.
Protein-Ligand Complex Dynamics
MD simulations provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that form between Umifenovir and the amino acid residues of the target protein and how these interactions evolve over time. Analysis of interaction frequencies and durations helps to understand the nature and strength of the binding.
Studies using MD simulations have identified key residues in proteins like the SARS-CoV-2 S protein and ACE2 that interact with Umifenovir chemrxiv.orgnih.gov. These dynamic interaction patterns complement the static predictions from molecular docking and provide a more comprehensive picture of the binding process. MD simulations have also been used to study the dynamics of Umifenovir in complex with the SARS-CoV-2 main protease (3CLpro) to understand the stability of the complex and estimate binding free energies using methods like MM/PBSA researchgate.netresearchgate.netfrontiersin.orgmdpi.com.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure and properties of molecules. DFT calculations can provide detailed information about molecular geometry, electronic distribution, reactivity, and spectroscopic properties.
While less commonly applied directly to large protein-ligand complexes compared to docking and MD, DFT studies are valuable for understanding the intrinsic properties of the Umifenovir molecule itself and its interactions with smaller systems or in different environments. For instance, DFT has been used to study the intrinsic stability of Umifenovir under various stress conditions (hydrolytic, oxidative, and photolytic) to understand its degradation pathways nih.govresearchgate.net. These studies can provide insights into the reactivity of specific parts of the molecule, such as the sulfur atom nih.govresearchgate.net.
DFT has also been applied in studies involving the interaction of Umifenovir with other molecules or materials, such as silicon-decorated fullerenes or chitosan (B1678972) nanoparticles, in the context of potential drug delivery systems researchgate.networldscientific.comnih.gov. These applications utilize DFT to analyze the interaction mechanisms, binding energies, and electronic property changes upon complex formation.
Electronic Structure Analysis and Spectroscopic Prediction
Electronic structure analysis, often performed using methods like Density Functional Theory (DFT), can provide insights into the distribution of electrons within a molecule, its molecular orbitals, and electrostatic potential. For Arbidol, such analyses contribute to understanding its reactivity and interactions with biological targets. Deuteration primarily affects the mass and vibrational modes of a molecule, with minimal direct impact on its electronic structure. Therefore, the fundamental electronic properties of Arbidol-d6 are expected to be very similar to those of Arbidol.
Spectroscopic prediction, particularly for techniques like Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman), is a common application of computational chemistry. While NMR is routinely used for structural confirmation and conformational analysis of organic molecules, including studies on Arbidol in deuterated solvents like DMSO-d6 and CDCl3 nih.govresearchgate.netmdpi.comresearchgate.net, specific computational predictions of the deuterium (B1214612) NMR spectrum or the subtle shifts in proton/carbon NMR spectra due to deuteration in this compound are not detailed in the search results. Similarly, while vibrational spectroscopy is sensitive to changes in mass due to isotopic substitution, specific computational predictions of the infrared or Raman spectra of this compound were not found. The primary spectroscopic information available for this compound relates to its characterization as a deuterated standard for analytical methods.
Reaction Mechanism Insights and Transition State Analysis
Studies on reaction mechanisms and transition state analysis computationally explore the pathways and energy barriers involved in chemical transformations. For Arbidol, this could involve investigating its metabolic pathways or potential degradation routes. The primary metabolic pathways identified for Arbidol in humans include sulfoxidation, dimethylamine (B145610) N-demethylation, glucuronidation, and sulfate (B86663) conjugation nih.gov.
This compound is specifically deuterated at the methyl groups of the dimethylamino moiety caymanchem.comcaltagmedsystems.co.uk. This specific deuteration can potentially influence reaction rates involving the cleavage of C-H (or C-D) bonds at these positions due to kinetic isotope effects. N-demethylation, a metabolic process involving the removal of a methyl group from the dimethylamino moiety, could potentially exhibit a kinetic isotope effect if the C-H bond breaking at the methyl group is the rate-determining step. Computational transition state analysis of the N-demethylation of both Arbidol and this compound would be required to theoretically predict such effects, but specific studies of this nature for this compound were not found in the provided search results. Generally, deuteration is employed in drug discovery and development to potentially alter pharmacokinetic profiles by slowing down metabolism at deuterated sites, but for this compound, its primary role remains that of an analytical standard.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties of compounds and their biological activity. QSAR studies have been applied to Arbidol and its derivatives to understand which structural features contribute to its antiviral activity researchgate.netresearchgate.netuniv-setif.dz. These studies often involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with experimental activity data. researchgate.net
This compound is not typically studied for its biological activity in the same way as Arbidol; its activity is assumed to be essentially the same as the parent compound for analytical purposes, although subtle differences might exist. Therefore, QSAR modeling is not typically applied to this compound as a means to predict or optimize its biological effects. Its significance in the context of QSAR for Arbidol lies in its use as an internal standard in bioanalytical methods that quantify Arbidol concentrations, which are then used in pharmacokinetic studies that support the development and interpretation of QSAR models for the parent drug. The deuteration provides a distinct mass signature allowing it to be differentiated from the endogenous compound during analysis.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | Other Identifier |
| Arbidol | 131411 | Umifenovir |
| This compound | Not Available | CAS: 2928218-29-3 |
Data Table: this compound Specifications
| Property | Value | Source |
| Formal Name | 6-bromo-4-[((dimethyl-d3)amino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-indole-3-carboxylic acid, ethyl ester, monohydrochloride | caymanchem.com |
| Molecular Formula | C22H19D6BrN2O3S • HCl | caymanchem.commedchemexpress.comlgcstandards.com |
| Molecular Weight | 519.9 | caymanchem.commedchemexpress.com |
| Deuterium Incorporation | ≥99% deuterated forms (d1-d6) | caymanchem.commedchemexpress.com |
| CAS Number | 2928218-29-3 | caymanchem.commedchemexpress.comlgcstandards.com |
| Purity (Chemical) | ≥98% (Umifenovir) | medchemexpress.com |
| Purity (HPLC) | >95% | caymanchem.com |
| Solubility | Slightly soluble in chloroform (B151607), methanol | caymanchem.combertin-bioreagent.com |
| Primary Use | Internal standard for Umifenovir quantification by GC- or LC-MS | caymanchem.comresearchgate.netmedchemexpress.combertin-bioreagent.com |
Future Directions and Research Perspectives
Refinement of Analytical Standards and Methodologies
Arbidol-d6 is already established as an internal standard for quantifying umifenovir using techniques like GC-MS and LC-MS caymanchem.comcaymanchem.combertin-bioreagent.com. Future research will likely focus on refining these analytical methodologies to improve sensitivity, specificity, and throughput. This includes developing more robust sample preparation techniques, optimizing chromatographic conditions, and advancing mass spectrometry methods. The availability of highly pure and well-characterized deuterated standards like this compound is crucial for accurate quantification of the parent drug in various biological samples, supporting pharmacokinetic studies and clinical trials. Continued refinement ensures reliable data for understanding drug behavior in vivo and in vitro.
Exploration of Conformational Control for Targeted Applications
The conformational preferences of a molecule can significantly influence its interaction with biological targets. Studies on Arbidol (B144133) have shown that it can exist in different conformational forms depending on the solvent environment nih.govresearchgate.netresearchgate.netresearchgate.net. For example, research using 2D NOESY NMR spectroscopy has determined the conformer populations of Arbidol in different deuterated solvents like CDCl3 and DMSO-d6 nih.govresearchgate.netresearchgate.net.
| Solvent | Open Conformer Population (%) | Closed Conformer Population (%) |
| CDCl3 | 8 nih.govresearchgate.net / 22.7 ± 3.7 researchgate.net | 92 nih.govresearchgate.net / 77.3 ± 3.7 researchgate.net |
| DMSO-d6 | 37 nih.govresearchgate.net / 59.8 ± 6.2 researchgate.net | 63 nih.govresearchgate.net / 40.2 ± 6.2 researchgate.net |
Note: Different studies may report slightly varied percentages based on experimental conditions and interpretation.
This understanding of conformational behavior, particularly in deuterated solvents used in NMR studies, is crucial. Future research could explore how deuterium (B1214612) labeling might subtly influence the conformational landscape of this compound compared to the unlabeled compound. This could potentially lead to the design of deuterated analogs with altered conformational preferences, allowing for more targeted interactions with specific viral proteins or host cell components, potentially enhancing potency or specificity against particular viruses. Controlling conformational forms has been explored in other compounds to improve properties like solubility and minimize side effects researchgate.net.
Q & A
Basic Research Questions
Q. How can researchers design a robust preclinical study to evaluate Arbidol-d6’s antiviral efficacy?
- Methodological Answer : Utilize the PICOT framework to structure the study:
- Population : Specify cell lines or animal models (e.g., murine models for respiratory viruses).
- Intervention : Define this compound dosage, administration route, and frequency.
- Comparison : Include control groups (placebo) or standard antiviral agents.
- Outcome : Quantify viral load reduction via RT-PCR or plaque assays.
- Time Frame : Determine treatment duration and observation periods.
- Apply the FINER criteria to ensure feasibility, novelty, and ethical compliance .
- Table 1 : Key Attributes of PICOT vs. FINER Frameworks
| Framework | Key Components |
|---|---|
| PICOT | Population, Intervention, Comparison, Outcome, Time |
| FINER | Feasible, Interesting, Novel, Ethical, Relevant |
Q. What strategies are effective for conducting a literature review on this compound’s mechanism of action?
- Methodological Answer :
- Perform a systematic review using databases like PubMed and Scopus, filtering for peer-reviewed studies (2015–2025).
- Use Boolean operators (e.g., "this compound" AND "antiviral mechanism") to narrow results.
- Prioritize studies with in vitro/in vivo correlation data and exclude non-peer-reviewed sources (e.g., ) .
- Document gaps, such as conflicting findings on protein-binding efficiency or metabolite activity.
Q. How should researchers select analytical techniques for quantifying this compound in pharmacokinetic studies?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Preferred for high sensitivity in detecting deuterated compounds.
- Validate methods using FDA/ICH guidelines (e.g., precision, accuracy, limit of detection).
- Cross-validate results with radiolabeled assays to confirm isotopic stability .
Advanced Research Questions
Q. How can discrepancies in this compound’s pharmacokinetic data across studies be resolved?
- Methodological Answer :
- Conduct meta-analysis with heterogeneity assessment (I² statistic) to identify outlier studies.
- Perform subgroup analysis by species, dosage, or administration route.
- Apply meta-regression to adjust for covariates (e.g., age, comorbidities).
- Address contradictions by replicating experiments under standardized conditions .
Q. What experimental approaches optimize this compound’s dosing parameters for in vivo efficacy-toxicity balance?
- Methodological Answer :
- Use dose-escalation studies with toxicity endpoints (e.g., ALT/AST levels for hepatic safety).
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentration with antiviral effect.
- Incorporate Monte Carlo simulations to predict optimal dosing regimens across populations .
Q. How do researchers validate this compound’s metabolite activity in complex biological matrices?
- Methodological Answer :
- Isolate metabolites via ultracentrifugation or solid-phase extraction .
- Use high-resolution mass spectrometry (HR-MS) for structural elucidation.
- Confirm bioactivity through cell-based assays (e.g., inhibition of viral entry in HEK293T cells) .
Q. What methods are recommended for cross-study comparisons of this compound’s antiviral spectrum?
- Methodological Answer :
- Develop a standardized virus panel (e.g., influenza A/B, coronaviruses) for consistent testing.
- Use neutralization assays with IC₅₀ values to compare potency.
- Apply hierarchical clustering to identify strain-specific efficacy patterns .
Data Management & Reproducibility
Q. How should researchers ensure reproducibility in this compound studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
